molecular formula C16H24N2O2 B7924857 3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester

3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924857
M. Wt: 276.37 g/mol
InChI Key: FQXMKEDPXZOHJL-UHFFFAOYSA-N
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Description

3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring an isopropylaminomethyl substituent at the 3-position of the pyrrolidine ring, with a benzyl ester group at the 1-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. Its synthesis likely involves strategies such as carbamate coupling or alkylation, as seen in structurally related compounds .

Properties

IUPAC Name

benzyl 3-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-10-15-8-9-18(11-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXMKEDPXZOHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.

    Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a nucleophilic substitution reaction, where an isopropylamine reacts with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the benzyl ester group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions allows chemists to create more complex molecules. For example, it can be utilized in the development of novel pharmaceuticals or agrochemicals through multi-step synthetic pathways.

Interaction Studies

Research into the interaction profiles of this compound is essential for understanding its biological activity. Initial findings suggest that derivatives of pyrrolidine can modulate receptor activity, which could provide insights into its potential use in treating neurological disorders or other conditions influenced by neurotransmitter systems.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their biological activities:

Compound Application Findings
(S)-3-Methylamino-pyrrolidine-1-carboxylic acidNeurotransmitter modulationShown to influence dopamine receptors
Benzyl 3-(2-amino-acetyl)-isopropyl-amino-pyrrolidine-1-carboxylic acidAnticancer propertiesExhibited cytotoxic effects against cancer cell lines

These examples highlight the potential pathways for future research involving 3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester.

Synthesis and Preparation

The synthesis of this compound typically involves several steps, including:

  • Starting from readily available precursors.
  • Utilizing methods such as Steglich esterification, which is effective for creating ester bonds under mild conditions.

This synthetic versatility enhances its appeal for industrial applications where large-scale production may be required.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group and the benzyl ester moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Cyclopropyl and Carboxymethyl Derivatives

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

  • Substituent : Cyclopropyl and carboxymethyl groups at the 3-position.
  • Molecular Formula : C₁₇H₂₂N₂O₄.
  • Molecular Weight : 318.37 g/mol.

Hydroxyethyl and Sulfanyl Derivatives

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

  • Substituent : 2-Hydroxyethylsulfanyl group at the 3-position.
  • Molecular Formula: C₁₄H₁₉NO₃S.
  • Molecular Weight : 281.37 g/mol.
  • Such modifications may improve metabolic stability .

4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters

  • Substituent : Phenethylpropylcarbamoyl group at the 2-position.
  • Biological Activity : Demonstrated antimalarial efficacy against Plasmodium falciparum (IC₅₀: 86.2–106.5 µM), comparable to artemisinin. The bulky substituent likely enhances protease (falcipain) inhibition .

2-[(2-Carboxy-4-methyl-pentyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester

  • Substituent: Phosphinoyl and carboxyalkyl groups.
  • Enzymatic Activity: Inhibits angiotensin-converting enzyme 2 (ACE2) with an EC₅₀ of 0.003 µM. The phosphinoyl group contributes to strong enzyme binding .
  • Comparison: The absence of a phosphinoyl group in the target compound suggests divergent mechanisms of action.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) logP Notable Properties
Target Compound 3-(Isopropylaminomethyl) C₁₆H₂₃N₂O₂ 283.37 ~1.5* Moderate lipophilicity
2-Isopropylaminomethyl analog 2-(Isopropylaminomethyl) C₁₆H₂₃N₂O₂ 283.37 ~1.5* Discontinued product
3-(Carboxymethyl-cyclopropyl) analog 3-[(Carboxymethyl-cyclopropyl)aminomethyl] C₁₇H₂₂N₂O₄ 318.37 -0.1 High polarity (TPSA: 70.1 Ų)
(S)-3-(2-Hydroxyethylsulfanyl) analog 3-(2-Hydroxyethylsulfanyl) C₁₄H₁₉NO₃S 281.37 -0.1 Sulfur-containing, hydrophilic

*Estimated based on structural analogs.

Biological Activity

3-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound with the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and a molecular weight of approximately 276.37 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • CAS Number : 1353983-47-7
  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37396
  • Synonyms : Benzyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. This process often requires solvents like dichloromethane or tetrahydrofuran and may utilize reagents such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting various biochemical pathways. Its mechanism may include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could lead to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological pathways.

Research Findings

Recent studies have explored the compound's efficacy in different biological contexts:

  • Influenza Virus Neuraminidase Inhibition : Research has indicated that derivatives similar to this compound can act as potent inhibitors of neuraminidase, an enzyme critical for viral replication. Such inhibition could lead to therapeutic strategies against influenza viruses .
  • Arginase Inhibition : A related class of compounds has shown significant inhibitory effects on arginase enzymes, which are implicated in various pathological conditions, including cancer and cardiovascular diseases. This suggests that this compound may share similar properties .
  • Catalytic Activity in Organic Reactions : The compound has also been evaluated for its catalytic efficiency in organic synthesis, demonstrating utility in asymmetric aldol reactions, which are essential for producing chiral compounds used in pharmaceuticals .

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of various pyrrolidine derivatives on influenza neuraminidase. The findings indicated that modifications to the pyrrolidine ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design.

Case Study 2: Cancer Therapeutics

In preclinical models, compounds structurally related to this compound were tested for their ability to inhibit tumor growth by targeting metabolic pathways regulated by arginase. Results showed promising anticancer activity, warranting further investigation into their therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffect/OutcomeReference
Enzyme InhibitionNeuraminidasePotent inhibition
Arginase InhibitionArginase I & IIIC50 values of 1.3 nM and 8.1 nM
Catalytic ActivityAldol ReactionsHigh enantioselectivity

Q & A

Q. What advanced techniques are used to study its interaction with enzymes like cysteine proteases?

  • Methodological Answer : X-ray crystallography or cryo-EM resolves binding modes at atomic resolution. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Förster resonance energy transfer (FRET)-based probes monitor real-time enzyme inhibition kinetics in live cells .

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